molecular formula C17H13F3N2OS B12758716 Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(3-(trifluoromethyl)phenyl)- CAS No. 120354-29-2

Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(3-(trifluoromethyl)phenyl)-

Cat. No.: B12758716
CAS No.: 120354-29-2
M. Wt: 350.4 g/mol
InChI Key: PQECOCLDYWHRFY-UHFFFAOYSA-N
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Description

Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the field of oncology, due to its unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives with potential therapeutic applications.

Scientific Research Applications

    Chemistry: It serves as a valuable scaffold for the development of new chemical entities with diverse biological activities.

    Biology: The compound has shown promise in modulating biological pathways, making it a potential candidate for studying cellular processes.

    Medicine: Due to its anticancer properties, it is being investigated as a potential therapeutic agent for various types of cancer.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in cancer cell proliferation and survival. The compound’s ability to interfere with these pathways makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-d]pyrimidine
  • Pyrido[3,2-d]pyrimidin-4(3H)-ones

Uniqueness

Compared to similar compounds, Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(3-(trifluoromethyl)phenyl)- stands out due to its trifluoromethyl group, which enhances its biological activity and stability. This unique structural feature contributes to its potent anticancer properties and makes it a valuable compound for further research and development.

Properties

CAS No.

120354-29-2

Molecular Formula

C17H13F3N2OS

Molecular Weight

350.4 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H13F3N2OS/c18-17(19,20)10-5-3-4-9(8-10)14-21-15(23)13-11-6-1-2-7-12(11)24-16(13)22-14/h3-5,8H,1-2,6-7H2,(H,21,22,23)

InChI Key

PQECOCLDYWHRFY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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